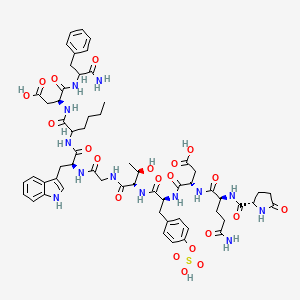
8-Norleucine ceruletide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Norleucine ceruletide is a synthetic analog of ceruletide, a decapeptide originally isolated from the skin of the Australian green tree frog. Ceruletide is known for its potent biological activity, particularly its ability to stimulate smooth muscle and increase digestive secretions. This compound is a modified version where the methionine residue is replaced by norleucine, enhancing its stability and biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-norleucine ceruletide involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The norleucine residue is incorporated at the desired position, replacing methionine. The peptide chain is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and purity. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm the identity and purity of the peptide .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Norleucine ceruletide undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the sulfur-containing residues, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: The norleucine residue can participate in substitution reactions, where functional groups are replaced by others
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various nucleophiles under appropriate conditions
Major Products:
Oxidation: Formation of disulfide bonds.
Reduction: Cleavage of disulfide bonds.
Substitution: Modified peptides with different functional groups
Applications De Recherche Scientifique
8-Norleucine ceruletide has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in smooth muscle contraction and digestive secretions.
Medicine: Explored for its potential analgesic properties, particularly in cancer-related pain management.
Industry: Utilized in the development of diagnostic tools for pancreatic and gall bladder malfunctions
Mécanisme D'action
8-Norleucine ceruletide exerts its effects by mimicking the natural gastrointestinal peptide hormone cholecystokinin. It binds to cholecystokinin receptors, particularly CCK2 receptors, leading to the activation of downstream signaling pathways. This results in the stimulation of digestive enzyme secretion and smooth muscle contraction. The peptide’s analgesic properties are attributed to its interaction with CCK2 receptors in the central nervous system, reducing pain perception .
Comparaison Avec Des Composés Similaires
Ceruletide: The parent compound, similar in structure and function but less stable.
Cholecystokinin Octapeptide: Another peptide with similar biological activity but different amino acid composition.
Phyllocaerulein: A related peptide from South American frogs with similar effects
Uniqueness: 8-Norleucine ceruletide is unique due to the substitution of methionine with norleucine, enhancing its stability and biological activity. This modification makes it a valuable tool in research and potential therapeutic applications .
Propriétés
Numéro CAS |
65864-30-4 |
|---|---|
Formule moléculaire |
C59H75N13O21S |
Poids moléculaire |
1334.4 g/mol |
Nom IUPAC |
(3S)-3-[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoylamino]-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C59H75N13O21S/c1-3-4-13-37(52(82)70-43(26-48(77)78)56(86)68-40(51(61)81)23-31-10-6-5-7-11-31)66-55(85)42(25-33-28-62-36-14-9-8-12-35(33)36)65-47(76)29-63-59(89)50(30(2)73)72-58(88)41(24-32-15-17-34(18-16-32)93-94(90,91)92)69-57(87)44(27-49(79)80)71-54(84)39(19-21-45(60)74)67-53(83)38-20-22-46(75)64-38/h5-12,14-18,28,30,37-44,50,62,73H,3-4,13,19-27,29H2,1-2H3,(H2,60,74)(H2,61,81)(H,63,89)(H,64,75)(H,65,76)(H,66,85)(H,67,83)(H,68,86)(H,69,87)(H,70,82)(H,71,84)(H,72,88)(H,77,78)(H,79,80)(H,90,91,92)/t30-,37?,38+,39+,40?,41+,42+,43+,44+,50+/m1/s1 |
Clé InChI |
KXNDROZHFRSDNR-YETMPRRVSA-N |
SMILES isomérique |
CCCCC(C(=O)N[C@@H](CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5 |
SMILES canonique |
CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















